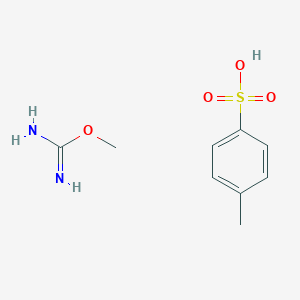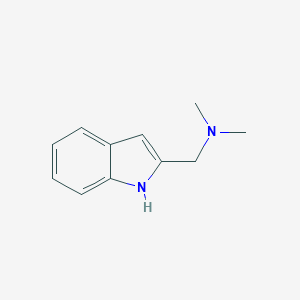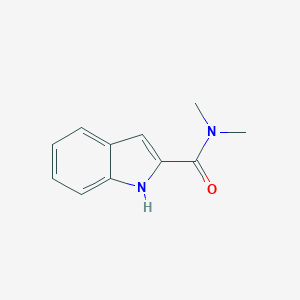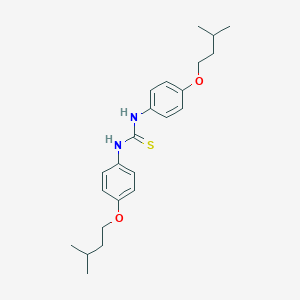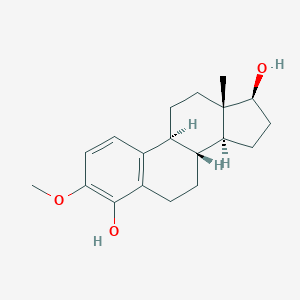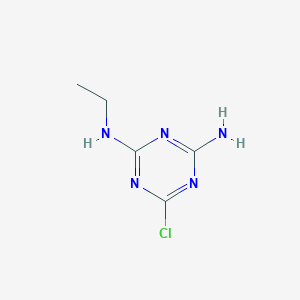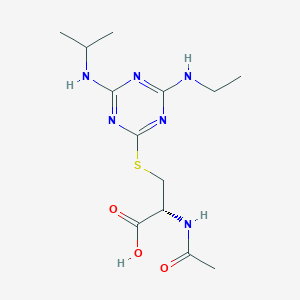
Paulownin
Übersicht
Beschreibung
Paulownin is a naturally occurring furofuran lignan derived from the Paulownia tomentosa tree. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Paulownin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Lignane und als Modellverbindung für die Untersuchung der Lignanbiosynthese verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:
Antimikrobielle Aktivität: this compound stört mikrobielle Zellmembranen und hemmt essentielle Enzyme, was zum Zelltod führt.
Entzündungshemmende Aktivität: Es moduliert die Produktion von pro-inflammatorischen Zytokinen und hemmt die Aktivierung des Nuclear Factor-kappa B (NF-κB)-Signalwegs.
Antioxidative Aktivität: this compound fängt freie Radikale ab und reguliert die Expression von antioxidativen Enzymen nach oben.
Wirkmechanismus
Target of Action
Paulownin, a furofuran lignan derived from the Paulownia tree, has been found to exhibit a variety of biological activities . . These suggest that this compound may interact with a range of cellular targets involved in these processes.
Mode of Action
Its anti-inflammatory, analgesic, immune-boosting, and hypoglycemic effects suggest that it may interact with various cellular targets and pathways to exert its effects
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not fully known, its observed biological activities suggest that it may influence several pathways. For instance, its anti-inflammatory and analgesic effects may involve modulation of inflammatory signaling pathways. Its hypoglycemic effects suggest an influence on glucose metabolism pathways
Result of Action
This compound has been associated with a variety of biological effects, including anti-inflammatory, analgesic, immune-boosting, and hypoglycemic actions . These effects suggest that this compound may have a broad impact on cellular and molecular processes.
Action Environment
As a natural compound derived from the paulownia tree, it is likely that factors such as the growth conditions of the tree, extraction and processing methods, and storage conditions could potentially influence the properties and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Paulownin are influenced by the nutrients in in vitro regenerated plantlets and somaclonal variation . Biochemical traits such as soluble leaf protein, anthocyanin, flavonoid, proline, carotenoid contents, and photosynthetic pigment amounts in induced embryos and regenerated plantlets have been measured .
Cellular Effects
The effects of this compound on cells are largely dependent on the nutrients present in the culture medium. For instance, media with decreased macronutrients to half and a quarter amount showed a higher ratio of somatic embryo induction, regeneration, and antioxidant activity .
Molecular Mechanism
It is known that by reducing macronutrients, especially nitrate and ammonium in tissue culture of this compound plant, somatic embryo induction, regeneration, and antioxidant activities increase while free radicals reduce .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are influenced by the nutrient composition of the culture medium. Media with reduced nutrient strength to one-fourth and one-second, somaclonal variation and genomic changes were recorded .
Metabolic Pathways
It is known that elements may be linked to the frequency of somaclonal variation in an in vitro culture .
Transport and Distribution
It is known that the nutrient composition of the culture medium can influence the induction and regeneration of somatic embryos .
Subcellular Localization
It is known that the nutrient composition of the culture medium can influence the induction and regeneration of somatic embryos .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Paulownin can be synthesized stereoselectively from ®-(+)-3-hydroxybutanolide in a 12-step process with a yield of 4.4%
Industrial Production Methods: Industrial production of this compound typically involves extraction from the heartwood and sapwood of Paulownia tomentosa. The extraction process includes solvent fractionation using hexane and chloroform to isolate the active compounds .
Analyse Chemischer Reaktionen
Reaktionstypen: Paulownin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft nucleophile Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die seine biologischen Aktivitäten verstärken oder verändern können .
Vergleich Mit ähnlichen Verbindungen
Paulownin wird oft mit anderen Lignanen wie Sesamin und Piperitol verglichen:
Sesamin: Ähnlich wie this compound zeigt Sesamin antioxidative und entzündungshemmende Eigenschaften.
Liste ähnlicher Verbindungen:
- Sesamin
- Piperitol
- Podophyllotoxin
- Arctigenin
Die einzigartige Kombination von biologischen Aktivitäten von this compound und sein Potenzial für verschiedene Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und industriellen Anwendungen.
Eigenschaften
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-WNISUXOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156507 | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-46-5 | |
| Record name | (+)-Paulownin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paulownin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13040-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Paulownin?
A: this compound possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. [, , ]
Q2: What are the key structural features of this compound?
A: this compound belongs to the 3,7-dioxabicyclo-(3,3,0)-octane group of lignans. Its core structure consists of two fused tetrahydrofuran rings with a hydroxyl group at the ring juncture. It also features two 3,4-methylenedioxyphenyl groups. [, ]
Q3: What spectroscopic data are available for characterizing this compound?
A: Researchers commonly utilize various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Analyses of these spectra provide valuable information about the compound's structure, functional groups, and fragmentation patterns. [, , ]
Q4: What are the reported biological activities of this compound?
A: Studies have explored various potential biological activities of this compound, including: * Anti-inflammatory activity: this compound demonstrated significant inhibition of ear swelling induced by xylene in a dose-dependent manner. [] * Analgesic activity: It exhibited analgesic effects by reducing writhing times in mice induced by acetic acid. [] * Immunomodulatory activity: this compound enhanced the phagocytic function of mononuclear phagocytes. [] * Hypoglycemic activity: High doses of this compound significantly decreased blood glucose levels, suggesting potential for managing hyperglycemia. [] * Cytotoxic activity: this compound showed cytotoxic activity against human breast cancer (MCF-7) cells. [] * Antifungal activity: Studies suggest this compound might contribute to the antifungal properties of certain plants, potentially through its piperonyl nucleus. []
Q5: What is known about the mechanism of action of this compound?
A: While research on this compound's mechanism of action is ongoing, some studies provide insights: * Inhibition of Cystathionine γ-synthase (CGS): this compound exhibited inhibitory activity against Helicobacter pylori CGS, a potential drug target for bacterial infections. The inhibition was found to be non-competitive with the substrate O-succinyl-l-homoserine. [] * Antioxidant properties: this compound, along with other compounds identified in Paulownia tomentosa Steud flower extracts, demonstrated potent antioxidant activity through scavenging DPPH, superoxide anions, and hydroxyl radicals. []
Q6: What are the potential applications of this compound based on its biological activities?
A: this compound's diverse biological activities make it a promising candidate for various applications: * Anti-inflammatory agent: Its potent anti-inflammatory effects suggest potential for treating inflammatory conditions. [] * Analgesic: Its ability to reduce pain perception makes it a potential candidate for developing new painkillers. [] * Immunomodulator: Its immunomodulatory effects could be explored for boosting immune responses or managing autoimmune disorders. [] * Antidiabetic agent: Its hypoglycemic activity highlights its potential for developing new antidiabetic drugs. [] * Anticancer agent: Its cytotoxic activity against cancer cell lines warrants further investigation for developing anticancer therapies. [, ] * Antibacterial agent: Its inhibitory activity against bacterial enzymes, like CGS, suggests potential for developing new antibacterial drugs. []
Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?
A: Yes, researchers have investigated the SAR of this compound and its derivatives: * One study focused on synthesizing novel this compound derivatives via click chemistry, specifically targeting the hydroxyl group. The research explored how structural modifications impacted the cytotoxic activity of these derivatives against various cancer cell lines. Results showed that some derivatives exhibited increased potency and selectivity compared to the parent compound, highlighting the potential of SAR studies for optimizing therapeutic properties. [] * Research on the antifungal activity of lignans from Gmelina arborea suggested that the presence of a piperonyl nucleus in this compound and other lignans contributed to their activity against fungi like Trametes versicolor. []
Q8: Is there any research on the pharmacokinetics (PK) of this compound?
A8: Currently, detailed information regarding the PK properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), is limited. Further research is needed to understand how the compound behaves within living organisms, which is crucial for determining its suitability for drug development.
Q9: What are the current limitations and future directions for this compound research?
A9: Despite promising findings, research on this compound is still in its early stages. Key limitations include: * Limited understanding of its mechanism of action for various biological activities. * Lack of comprehensive PK and pharmacodynamics (PD) data. * Limited in vivo studies to validate in vitro findings and assess efficacy in animal models of disease. * Need for extensive toxicological studies to evaluate safety and potential adverse effects.
Q10: Has any research investigated the environmental impact of this compound or its production?
A10: While this compound is a natural compound found in various plant species, research specifically addressing its environmental impact and degradation remains limited. Further studies are needed to assess potential ecotoxicological effects and explore sustainable practices for its production and utilization.
Q11: What are the potential sources of this compound and their sustainability?
A: this compound is primarily extracted from various plant sources, including: * Paulownia tomentosa wood [, , ] * Phyllarthron comorense heartwood [, ] * Callicarpa maingayi stem bark [, ] * Gmelina arborea heartwood [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




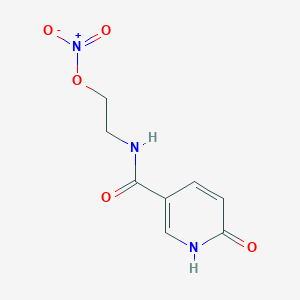

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
